
2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid: is an organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of Mesityl Group: The mesityl group can be introduced through a Friedel-Crafts alkylation reaction using mesitylene and a suitable catalyst such as aluminum chloride.
Formation of Azepane Ring: The azepane ring can be synthesized by the cyclization of a suitable diamine precursor.
Coupling Reactions: The final step involves coupling the thiazole ring with the azepane ring and the mesityl group through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azepan-1-yl)acetic acid: A simpler analog with similar structural features but lacking the thiazole and mesityl groups.
4-Mesitylthiazole: Contains the thiazole and mesityl groups but lacks the azepane ring.
Thiazole-5-acetic acid: Contains the thiazole ring and acetic acid moiety but lacks the azepane and mesityl groups.
Uniqueness
2-(2-(Azepan-1-yl)-4-mesitylthiazol-5-yl)acetic acid is unique due to the combination of its structural features, which contribute to its distinct chemical properties and potential applications. The presence of the azepane ring, mesityl group, and thiazole ring makes it a versatile compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C20H26N2O2S |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-[2-(azepan-1-yl)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H26N2O2S/c1-13-10-14(2)18(15(3)11-13)19-16(12-17(23)24)25-20(21-19)22-8-6-4-5-7-9-22/h10-11H,4-9,12H2,1-3H3,(H,23,24) |
Clave InChI |
DBRVUOCHDBTABS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
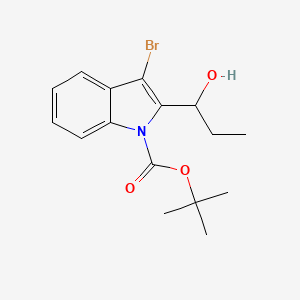
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
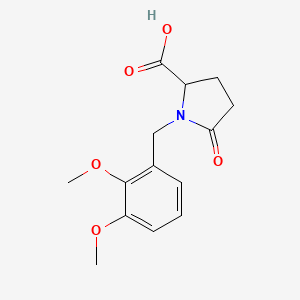
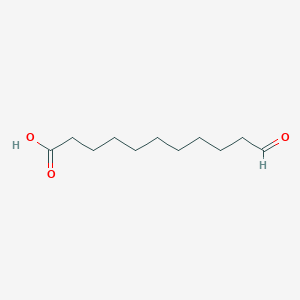
![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
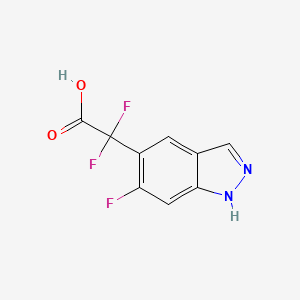
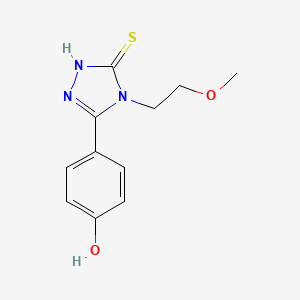
![5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)
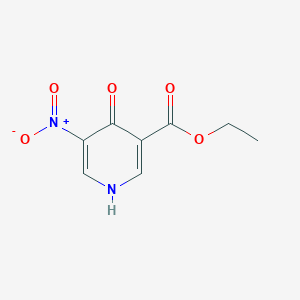
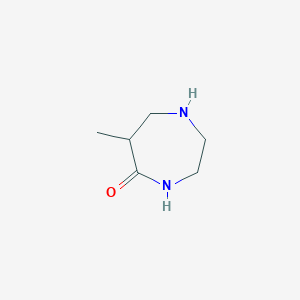
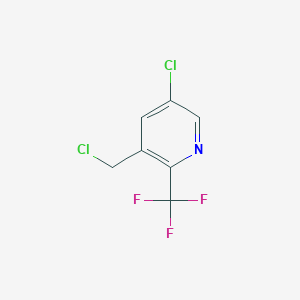
![3-Methylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13006430.png)

